N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide
Overview
Description
N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide, also known as OTN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTN belongs to the class of coumarin derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Antidepressant Synthesis
This compound plays a significant role in the synthesis of antidepressant molecules . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Dihydroquinazolinones Formation
An efficient 2-furyl gold–carbene promoted synthetic method was developed for the formation of dihydroquinazolinones from enynones by dual insertion of anthranilamides . In this organic transformation, a new C–O and two C–N bond formations occurred and dihydroquinazolinones were obtained with a quaternary centre in moderate to very good yields in one-pot synthesis .
Molecular Dynamics Simulation
The compound can be used in molecular dynamics simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
Continuous Synthesis in Microflow System
A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . This process is efficient and practical for the synthesis of this compound .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially have these biological activities .
Antiviral Activity
Indole derivatives have shown antiviral activity . Given that this compound is an indole derivative, it could potentially be used in the development of antiviral drugs .
properties
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-4-2-5-15(10-14)21-12-19(25)18-11-17(7-8-20(18)27-21)24-22(26)16-6-3-9-23-13-16/h2-13H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZDOSKPJWKJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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